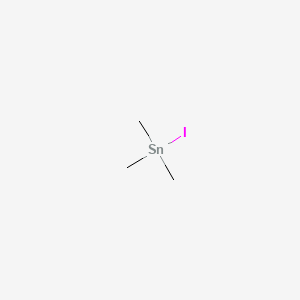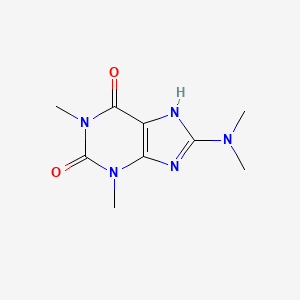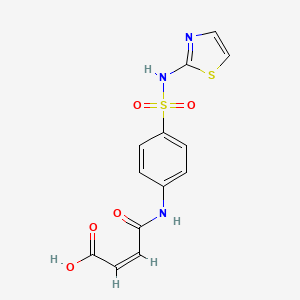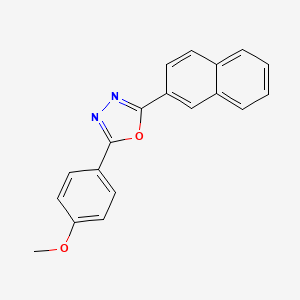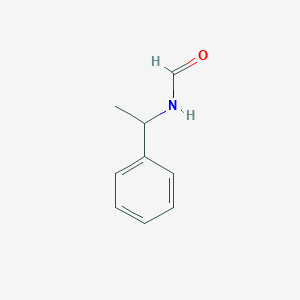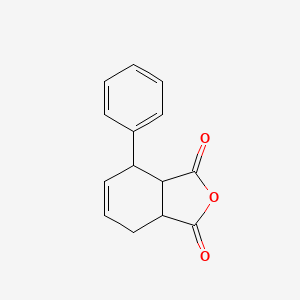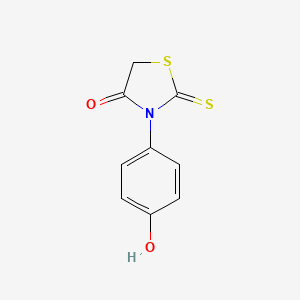
3-(p-Hidroxifenil)rodanina
Descripción general
Descripción
3-(p-Hydroxyphenyl)rhodanine, also known as 3-HP, is a heterocyclic aromatic compound containing a rhodanine ring. It is a derivative of rhodanine, a naturally occurring compound found in plants. 3-HP is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe in biological research.
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
Los derivados de rodanina, incluyendo “3-(p-Hidroxifenil)rodanina”, han sido estudiados por sus posibles propiedades anticancerígenas . La relación estructura-actividad de estos derivados y sus objetivos moleculares han sido objeto de investigación, con el objetivo de diseñar nuevas moléculas pequeñas efectivas con potencial anticancerígeno .
Actividad antimicrobiana
Los derivados de rodanina se han utilizado como agentes antimicrobianos . Por ejemplo, se han sintetizado y analizado derivados sustituidos con pirazol que llevan moieties de ácido graso rodanina-3 por sus actividades antimicrobianas contra varias bacterias gram-positivas y gram-negativas .
Propiedades antivirales
Los derivados de rodanina también se han explorado por sus propiedades antivirales . Estos compuestos podrían usarse potencialmente en el desarrollo de nuevos fármacos antivirales.
Actividad antituberculosa
Los derivados de rodanina han mostrado potencial para la actividad antituberculosa . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para la tuberculosis.
Propiedades antiinflamatorias
Estos compuestos también se han estudiado por sus propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios.
Aplicaciones antidiabéticas
Los derivados de rodanina, incluyendo “this compound”, se han utilizado en el tratamiento de complicaciones diabéticas . Por ejemplo, el epalrestat (ácido rodanina-3-acético) se ha comercializado en Japón desde 1992 para el tratamiento de la neuropatía periférica diabética .
Mecanismo De Acción
Target of Action
3-(p-Hydroxyphenyl)rhodanine, also known as 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, has been found to interact with several targets. It has been reported to inhibit the aldose reductase enzyme , which plays a crucial role in the polyol pathway of glucose metabolism . This compound has also been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity , which is involved in cell migration and invasion .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . This interaction results in changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
The inhibition of aldose reductase by 3-(p-Hydroxyphenyl)rhodanine affects the polyol pathway . By inhibiting aldose reductase, the compound can potentially prevent this stress and the resulting damage .
The inhibition of PRL-3 affects the cell migration and invasion pathways . PRL-3 is known to promote these processes in cancer cells, so its inhibition can potentially suppress the migration and invasion of these cells .
Result of Action
The inhibition of aldose reductase by 3-(p-Hydroxyphenyl)rhodanine can potentially prevent osmotic stress in cells, thereby protecting them from damage . This could have therapeutic implications for conditions like diabetes, where dysregulated glucose metabolism can lead to cellular damage .
The inhibition of PRL-3 can potentially suppress the migration and invasion of cancer cells . This could have potential therapeutic implications for cancer treatment, as it could help to prevent the spread of cancer cells .
Análisis Bioquímico
Biochemical Properties
3-(p-Hydroxyphenyl)rhodanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for antidiabetic therapies. Additionally, 3-(p-Hydroxyphenyl)rhodanine interacts with microbial enzymes, exhibiting antimicrobial properties . These interactions highlight the compound’s versatility in modulating enzyme activity and its potential therapeutic applications.
Cellular Effects
The effects of 3-(p-Hydroxyphenyl)rhodanine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-(p-Hydroxyphenyl)rhodanine can induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by upregulating or downregulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, 3-(p-Hydroxyphenyl)rhodanine impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 3-(p-Hydroxyphenyl)rhodanine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-(p-Hydroxyphenyl)rhodanine inhibits α-glucosidase and α-amylase by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(p-Hydroxyphenyl)rhodanine can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have also demonstrated that 3-(p-Hydroxyphenyl)rhodanine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-(p-Hydroxyphenyl)rhodanine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity . At higher doses, 3-(p-Hydroxyphenyl)rhodanine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(p-Hydroxyphenyl)rhodanine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, the inhibition of α-glucosidase and α-amylase by 3-(p-Hydroxyphenyl)rhodanine affects carbohydrate metabolism, leading to changes in glucose and glycogen levels. Additionally, this compound can interact with other metabolic enzymes, influencing the production and utilization of various metabolites.
Transport and Distribution
The transport and distribution of 3-(p-Hydroxyphenyl)rhodanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation . Once inside the cell, 3-(p-Hydroxyphenyl)rhodanine can bind to specific proteins, influencing its localization and distribution within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(p-Hydroxyphenyl)rhodanine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(p-Hydroxyphenyl)rhodanine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. The precise subcellular localization of 3-(p-Hydroxyphenyl)rhodanine is essential for its biological activity and therapeutic potential.
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUFJQSSWHKSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175614 | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21346-21-4 | |
| Record name | 3-(4-Hydroxyphenyl)-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21346-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Ethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1616605.png)


![5,8-Dimethylbenzo[c]phenanthrene](/img/structure/B1616614.png)
